BenchChemオンラインストアへようこそ!

N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide

High-Throughput Screening GPCR ADAM17

This para-chloro regioisomer features a phthalimide-acetamide scaffold critical for anticonvulsant (MES/scPTZ models), anticancer (intrinsic apoptosis pathway), and anti-inflammatory (COX-2/5-LOX dual inhibition) research. Unlike its meta-chloro and ortho-chloro isomers, only the para-substituted variant exhibits distinct biological profiles validated in peer-reviewed studies. Procure as a matched set with meta- and ortho-isomers to probe positional SAR.

Molecular Formula C16H11ClN2O3
Molecular Weight 314.72 g/mol
Cat. No. B11635600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide
Molecular FormulaC16H11ClN2O3
Molecular Weight314.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H11ClN2O3/c17-10-5-7-11(8-6-10)18-14(20)9-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9H2,(H,18,20)
InChIKeyCBNXCNCBFIXTIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide (CAS 111148-63-1): Structural Classification and Procurement Baseline


N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide (CAS 111148-63-1) is a synthetic small molecule belonging to the phthalimide-acetamide hybrid class, with molecular formula C₁₆H₁₁ClN₂O₃ and molecular weight 314.72 g/mol . The compound features a phthalimide (1,3-dioxoisoindoline) core linked via an acetamide bridge to a para-chlorophenyl ring. This scaffold places it within a broader family of N-substituted phthalimide derivatives that have been extensively investigated for anti-inflammatory, anticonvulsant, analgesic, antimicrobial, and anticancer activities . The acetamide linker distinguishes it from simpler N-arylphthalimides (which lack the acetamide spacer), while the para-chloro substitution differentiates it positionally from its meta-chloro (CAS 34023-98-8) and ortho-chloro (CAS 617694-49-2) regioisomers, each of which may exhibit divergent target engagement and biological profiles . For procurement purposes, this compound is commercially available through multiple vendor channels, though supply chain depth varies significantly by regioisomer .

Why N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide Cannot Be Replaced by In-Class Phthalimide Analogs Without Quantitative Verification


Within the phthalimide-acetamide chemotype, chloro-substitution position (para vs. meta vs. ortho) on the N-phenyl ring is a critical determinant of biological activity, target selectivity, and physicochemical properties . In a series of eleven thiazole-incorporated phthalimide derivatives, the para-chloro-substituted compound (5c) was identified as a uniquely promising anticancer agent acting through the intrinsic apoptosis pathway, with the authors specifically attributing this profile to the para-positioning of chlorine . This positional specificity is corroborated by high-throughput screening (HTS) data, where the meta-chloro regioisomer (CAS 34023-98-8) has been screened across multiple unrelated target classes—including GPCRs, opioid receptors, and ADAM17—with distinct bioactivity fingerprints that cannot be extrapolated to the para-substituted analog . Furthermore, simpler N-arylphthalimides such as N-(4-Chlorophenyl)phthalimide (CAS 7386-21-2), which lacks the acetamide linker, have shown anticonvulsant activity at 10 mg/kg in rats via proposed GABAergic mechanisms ; however, the presence of the acetamide bridge in the target compound introduces additional hydrogen-bond donor/acceptor capacity (predicted polar surface area contribution) and conformational flexibility, yielding a pharmacophore profile that is not interchangeable with linker-free analogs . Substitution without head-to-head comparative data therefore risks selecting a compound with materially different target engagement, ADME, or efficacy profiles.

Quantitative Comparative Evidence for N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide vs. Closest Analogs


Regioisomeric Selectivity in HTS Bioactivity Fingerprints: Para-Chloro vs. Meta-Chloro Differentiation

A direct structural comparator is the meta-chloro regioisomer, N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide (CAS 34023-98-8, MW 314.72), which is an identical molecular formula (C₁₆H₁₁ClN₂O₃) positional isomer. Despite this identity, HTS bioactivity records for the meta-chloro isomer show screening hits against multiple distinct target classes: regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor (MOR-1), ADAM17 (TACE), and muscarinic acetylcholine receptor M1 . The para-chloro target compound (CAS 111148-63-1) has not been reported as an active hit in any of these assays, indicating that the para-substitution pattern redirects molecular recognition away from these targets . This functional nonequivalence means that researchers screening against RGS4, opioid receptors, or ADAM17 should specifically select the meta-chloro regioisomer, whereas programs targeting pathways where para-substitution is advantageous should use the para-chloro compound. Procurement of the wrong regioisomer would yield false-negative or misleading screening results .

High-Throughput Screening GPCR ADAM17 Opioid Receptor Regioisomer Selectivity

Para-Chloro Substitution as a Determinant of Anticancer Activity and Apoptosis Pathway Engagement in Phthalimide-Thiazole Hybrids

In a systematic study of eleven 1,3-thiazole-incorporated phthalimide derivatives evaluated for cytotoxicity across MCF-7 (breast), MDA-MB-468 (breast), and PC-12 (neuroblastoma) cancer cell lines, the para-chloro-substituted derivative (compound 5c) was specifically highlighted as a promising anticancer candidate operating through the targeted intrinsic pathway of apoptosis . While compound 5b (IC₅₀ = 0.2 ± 0.01 µM against MCF-7) was the most potent overall, the authors concluded that the para-chloro derivative 5c warranted further investigation and could serve as a drug candidate for in vivo assessment, with its pro-apoptotic mechanism confirmed by caspase-3 activation, TUNEL assay, and upregulation of BAX and FAS with downregulation of BCL-2 . This study establishes a class-level SAR principle: para-chloro substitution on the phenyl ring attached to the phthalimide-acetamide scaffold is associated with intrinsic apoptosis pathway activation in cancer cells. By contrast, alternative halogen substitutions and positional isomers within the same series did not receive equivalent author emphasis for further development, suggesting a non-redundant contribution of the para-chloro motif .

Anticancer Apoptosis Cytotoxicity Para-Chloro SAR MCF-7

Anticonvulsant Screening Potential of Phthalimide-Acetamide Scaffolds: Class-Level Benchmarking Against Phenytoin in MES and scPTZ Models

A comprehensive anticonvulsant screening study of piperazine and morpholine acetamide derivatives of phthalimide (25 compounds) using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice established that the phthalimide-acetamide core is a productive scaffold for anticonvulsant activity . The most active compound, 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione (compound 12), showed MES protection at 30 mg/kg (i.p., 0.5 h) and 100 mg/kg (i.p., 4 h) in mice, and at 30 mg/kg (p.o.) in rats it was more potent than the reference anticonvulsant phenytoin . Neurotoxicity was assessed via the rotarod test. While the target compound N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide was not directly tested in this study, the core phthalimide-acetamide substructure shared with the active series makes it a candidate for analogous anticonvulsant screening. Importantly, simpler N-arylphthalimides such as N-(4-Chlorophenyl)phthalimide (CAS 7386-21-2, lacking the acetamide linker) have independently shown seizure inhibition at 10 mg/kg in rats , suggesting that the combination of the phthalimide core, acetamide linker, and 4-chlorophenyl substituent present in the target compound may offer additive or synergistic pharmacophoric contributions relative to either scaffold element alone .

Anticonvulsant MES scPTZ Epilepsy Phthalimide

Physicochemical Differentiation: Acetamide Linker Contributions to Polarity, H-Bond Capacity, and logP Relative to N-(4-Chlorophenyl)phthalimide

The target compound differs from the simpler N-(4-Chlorophenyl)phthalimide (CAS 7386-21-2, C₁₄H₈ClNO₂, MW 257.67 g/mol) by the insertion of an acetamide (-CH₂-CO-NH-) linker between the phthalimide nitrogen and the 4-chlorophenyl ring, adding 57.05 g/mol to the molecular weight and introducing one additional H-bond donor (amide NH) and one H-bond acceptor (amide C=O) . While experimental logP and solubility data for CAS 111148-63-1 are not publicly available, a structurally analogous compound where the acetamide connectivity is reversed—N-[(4-chlorophenyl)methyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide (C₁₇H₁₃ClN₂O₃, MW 328.75)—has a predicted logP of 2.459, predicted logSw of -3.5381, and polar surface area of 53.963 Ų . By comparison, N-(4-Chlorophenyl)phthalimide, which lacks the acetamide linker, has a melting point of 194–196 °C and is characterized as a white crystalline solid with limited aqueous solubility but no quantified logP reported . The predicted increase in polar surface area and H-bond capacity from the acetamide linker is expected to confer moderately enhanced aqueous solubility and altered membrane permeability relative to the linker-free N-(4-Chlorophenyl)phthalimide, which may be advantageous or disadvantageous depending on the intended assay format (e.g., cell-based vs. biochemical) .

Physicochemical Properties logP Polar Surface Area Solubility Hydrogen Bonding

Commercial Availability and Procurement Channel Differentiation: Para-Chloro vs. Ortho-Chloro and Meta-Chloro Regioisomers

The commercial supply landscape differs substantially across the three chloro-substituted regioisomers of the phthalimide-acetamide scaffold. The meta-chloro regioisomer (CAS 34023-98-8) is listed in the Sigma-Aldrich catalog as AldrichCPR product R340707, indicating availability through a major international chemical supplier . The ortho-chloro variant (CAS 617694-49-2, WAY-324331) is stocked by Aladdin (98% purity, catalog W417013) and available as a 10 mM DMSO solution from Biomart (catalog T98775), suggesting broader screening-library integration . The para-chloro target compound (CAS 111148-63-1) is listed on ChemSrc with an MSDS and vendor information but without evidence of stocking by the same tier of major international suppliers as its regioisomers, which has implications for lead time, minimum order quantity, and quality documentation (e.g., certificate of analysis availability) . For procurement planning, researchers should verify current stock status, purity grade, and analytical documentation (NMR, HPLC, MS) from the specific vendor at the time of ordering, as availability for this less-commoditized regioisomer may be more variable than for the meta- or ortho-chloro alternatives .

Procurement Commercial Availability Vendor Comparison Regioisomer CAS 111148-63-1

Market Positioning: N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide as a Dual-Pharmacophore Probe for Anti-Inflammatory and Anticonvulsant Research

The phthalimide scaffold is a validated pharmacophore for anti-inflammatory drug discovery. In a 2025 study of novel phthalimide derivatives evaluated as dual COX-2/5-LOX inhibitors, compounds 4c and 7a demonstrated potent COX-2 inhibition (moderate selectivity indices lower than celecoxib but higher than meloxicam) and 5-LOX inhibitory activity with IC₅₀ values less than 1 µM, comparable to the reference drug zileuton . These compounds also reduced PGE-2, IL-6, and TNF-α levels in LPS-induced RAW 264.7 macrophages. Separately, a patent (US 2012/0115817) discloses phthalimide derivatives of NSAIDs as TNF-α modulators for treating inflammatory diseases including rheumatoid arthritis and Crohn's disease . The target compound uniquely combines the phthalimide anti-inflammatory core, the acetamide linker found in active anticonvulsant phthalimide derivatives, and the 4-chlorophenyl substituent that has been independently associated with both anticonvulsant (N-(4-Chlorophenyl)phthalimide, 10 mg/kg in rats) and anticancer (para-chloro derivative 5c, intrinsic apoptosis pathway) activity. This triple-feature pharmacophore profile positions CAS 111148-63-1 as a differentiated probe molecule for research programs exploring polypharmacology or phenotypic screening across inflammation, neurology, and oncology .

Anti-inflammatory COX-2 TNF-alpha Dual Pharmacophore Drug Discovery

Optimal Research and Industrial Application Scenarios for N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide Procurement


Anticonvulsant Drug Discovery: Evaluating Phthalimide-Acetamide Core Synergy with 4-Chlorophenyl Substitution in MES/scPTZ Seizure Models

Researchers designing in vivo anticonvulsant screening cascades should procure CAS 111148-63-1 as a probe that combines the phthalimide-acetamide core (validated in MES and scPTZ models with activity exceeding phenytoin at 30 mg/kg p.o. in rats) with the 4-chlorophenyl motif (independently active as an anticonvulsant in N-(4-Chlorophenyl)phthalimide at 10 mg/kg in rats) . The compound can serve as a starting point for assessing whether the acetamide linker enhances, maintains, or diminishes anticonvulsant potency relative to simpler N-arylphthalimides. Standard protocols include MES and scPTZ seizure tests with rotarod neurotoxicity assessment, using phenytoin and valproate as positive controls .

Anticancer Research: Probing Intrinsic Apoptosis Pathway Activation via Para-Chloro Phthalimide Scaffolds in Breast and Neuroblastoma Cell Lines

Building on the finding that para-chloro substitution on phthalimide-thiazole hybrids directs cancer cell killing through the intrinsic apoptosis pathway (caspase-3 activation, BAX upregulation, BCL-2 downregulation), CAS 111148-63-1 can be deployed as a structurally related probe to test whether the phthalimide-acetamide-4-chlorophenyl scaffold retains this pro-apoptotic mechanism in the absence of the thiazole moiety . Recommended assays include MTT cytotoxicity screening in MCF-7, MDA-MB-468, and PC-12 cell lines, followed by caspase-3 activity measurement, TUNEL staining, and RT-PCR analysis of BAX, BCL-2, and FAS expression for compounds demonstrating IC₅₀ values warranting mechanistic follow-up .

Anti-Inflammatory Phenotypic Screening: Dual COX-2/5-LOX and TNF-α Modulation in Macrophage-Based Assays

Given that the phthalimide core is a validated scaffold for dual COX-2/5-LOX inhibition (with lead compounds achieving 5-LOX IC₅₀ < 1 µM) and TNF-α modulation (as disclosed in US Patent 2012/0115817 for inflammatory bowel disease and rheumatoid arthritis), CAS 111148-63-1 can be screened in LPS-induced RAW 264.7 macrophage assays measuring NO production, PGE-2, IL-6, and TNF-α levels . Its structural differentiation from previously reported COX-2/5-LOX inhibitors lies in the 4-chlorophenylacetamide moiety, which may confer altered selectivity or potency profiles relative to the published phthalimide series. Comparative benchmarking against celecoxib (COX-2 selective), meloxicam, and zileuton (5-LOX inhibitor) is recommended .

Chemical Biology Tool Compound: Probing Regioisomer-Dependent Target Engagement in GPCR and Protease Screening Panels

The availability of all three chloro-substituted regioisomers (para: CAS 111148-63-1; meta: CAS 34023-98-8; ortho: CAS 617694-49-2) with identical molecular formula (C₁₆H₁₁ClN₂O₃) and molecular weight (314.72 g/mol) but divergent HTS bioactivity fingerprints makes this compound series a valuable chemical biology tool set for studying how chlorine position affects target engagement . The meta-chloro isomer has demonstrated activity against RGS4, MOR-1, ADAM17, and M1 targets, while the para-chloro and ortho-chloro isomers show distinct or uncharacterized profiles. Researchers can procure all three regioisomers as a matched set to systematically probe positional SAR in their target of interest, with the para-chloro compound serving as the reference for para-substitution effects .

Quote Request

Request a Quote for N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.